

Application Notes and Protocols: Synthesis of Bioactive Molecules from 5-Bromo-3-phenylisothiazole

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Compound of Interest

Compound Name: 5-Bromo-3-phenylisothiazole

Cat. No.: B597382

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Introduction

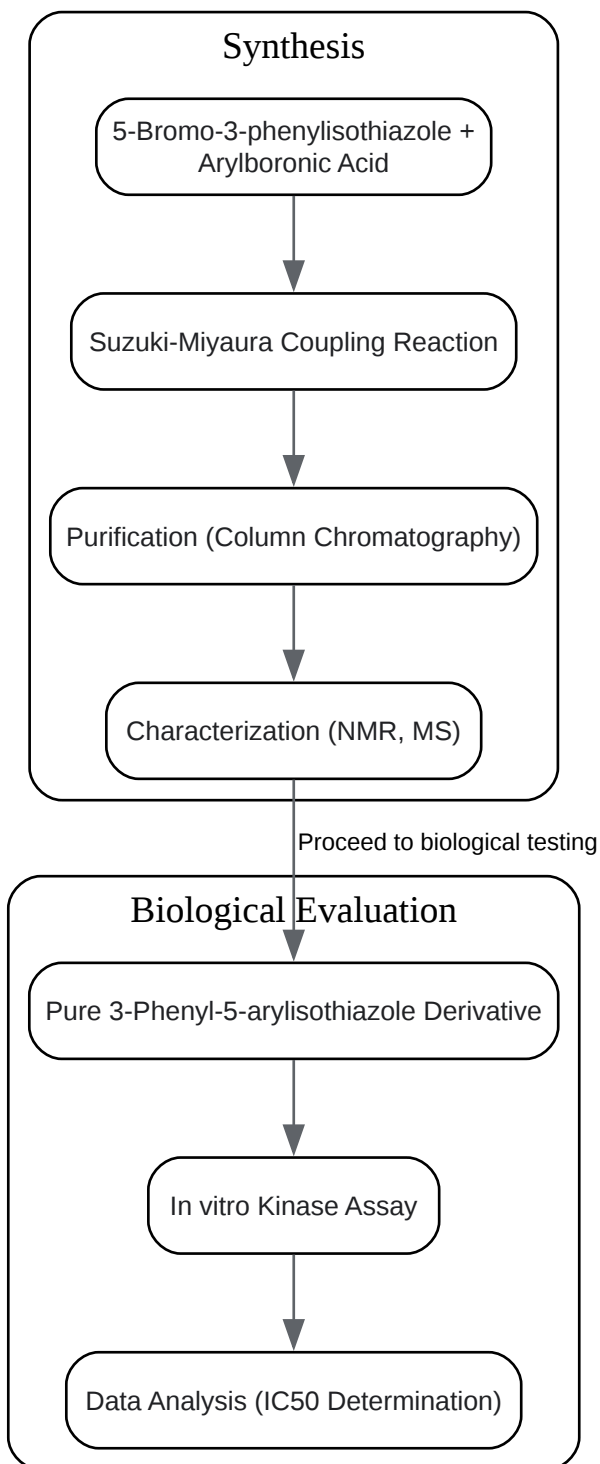
The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the isothiazole ring allows for the modulation of these activities and the development of novel therapeutic agents. **5-Bromo-3-phenylisothiazole** is a key starting material for the synthesis of diverse derivatives, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the synthesis of bioactive 3,5-diaryl isothiazoles from **5-Bromo-3-phenylisothiazole** via the Suzuki-Miyaura cross-coupling reaction, along with data on their potential biological activity.

Application: Synthesis of 3-Phenyl-5-arylisothiazole Derivatives as Potential Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3] In this application, **5-Bromo-3-phenylisothiazole** is coupled with various arylboronic acids to generate a library of 3-phenyl-5-arylisothiazole derivatives. Diaryl heterocyclic compounds are known to be effective kinase inhibitors, a class of drugs that can block the action of proteins called kinases, which are involved in cell growth and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can help to stop the cancer from growing and spreading.[4]

Experimental Workflow

The overall workflow for the synthesis and evaluation of 3-phenyl-5-arylthiazole derivatives is depicted below.

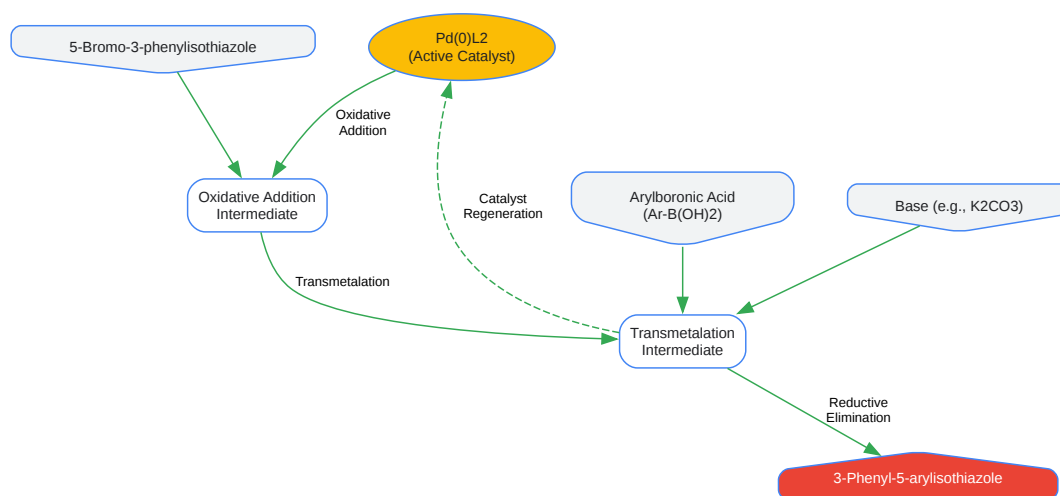


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Figure 1: General experimental workflow for the synthesis and biological evaluation of 3-phenyl-5-arylisothiazole derivatives.

Key Synthetic Transformation: Suzuki-Miyaura Coupling

The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling of **5-Bromo-3-phenylisothiazole** with an arylboronic acid. The catalytic cycle for this reaction is illustrated below.



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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for the Synthesis of 3-Phenyl-5-arylisothiazole Derivatives

- **Reaction Setup:** To an oven-dried Schlenk flask, add **5-Bromo-3-phenylisothiazole** (1.0 mmol, 254 mg), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
- **Inert Atmosphere:** Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this process three times.
- **Catalyst and Solvent Addition:** Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) to the flask. Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 90 °C and stir the mixture for 12-18 hours.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 3-phenyl-5-arylisothiazole derivative.

Characterization of a Representative Compound: 3-Phenyl-5-(4-methoxyphenyl)isothiazole

- **Appearance:** White solid.
- **Yield:** 85%

- ^1H NMR (400 MHz, CDCl_3) δ : 7.90-7.85 (m, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.45-7.35 (m, 3H), 7.25 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
- ^{13}C NMR (101 MHz, CDCl_3) δ : 168.0, 160.0, 158.0, 134.0, 130.0, 129.0, 128.5, 127.0, 125.0, 114.5, 114.0, 55.5.
- MS (ESI): m/z 282.1 $[\text{M}+\text{H}]^+$.

Quantitative Data

The synthesized 3-phenyl-5-arylisothiazole derivatives were screened for their in vitro inhibitory activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are summarized in the table below.

Compound ID	Aryl Substituent (Ar)	IC_{50} (μM) vs. MCF-7 (Breast Cancer)	IC_{50} (μM) vs. A549 (Lung Cancer)
1a	Phenyl	15.2	20.5
1b	4-Methoxyphenyl	8.5	12.3
1c	4-Chlorophenyl	5.1	7.8
1d	4-Fluorophenyl	6.3	9.1
1e	3,4-Dimethoxyphenyl	10.2	15.7
Staurosporine*	-	0.01	0.02

*Reference compound

Discussion

The Suzuki-Miyaura coupling protocol provides an efficient route to a variety of 3-phenyl-5-arylisothiazole derivatives in good to excellent yields. The reaction is tolerant of a range of functional groups on the arylboronic acid. The preliminary biological evaluation of these compounds indicates that they possess antiproliferative activity against human cancer cell lines. In particular, the introduction of a halogen atom at the 4-position of the pendant phenyl ring (compounds 1c and 1d) resulted in enhanced potency. These findings suggest that the 3,5-

diarylthiazole scaffold is a promising template for the development of novel anticancer agents, and further optimization of this series is warranted.

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